![molecular formula C10H13N5O B7955848 7-methyl-2-pyrrolidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7955848.png)
7-methyl-2-pyrrolidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “7-methyl-2-pyrrolidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one” is a chemical entity with unique properties and applications. It is known for its specific interactions and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “7-methyl-2-pyrrolidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one” involves specific synthetic routes that require precise reaction conditions. The synthesis typically involves the use of high-purity reagents and controlled environments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of compound “this compound” is carried out in large-scale reactors where parameters such as temperature, pressure, and pH are meticulously controlled. The process may involve multiple steps, including purification and isolation techniques to achieve the final product.
Chemical Reactions Analysis
Types of Reactions: Compound “7-methyl-2-pyrrolidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one” undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The reactions involving compound “this compound” often require specific reagents such as oxidizing agents, reducing agents, and catalysts. Conditions such as temperature, solvent, and pH play a crucial role in determining the reaction pathway and yield.
Major Products: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are often characterized using techniques such as spectroscopy and chromatography.
Scientific Research Applications
Compound “7-methyl-2-pyrrolidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of compound “7-methyl-2-pyrrolidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to a cascade of biochemical events. The exact mechanism depends on the context of its use and the biological system involved.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Each of these compounds has unique characteristics that distinguish them from compound “7-methyl-2-pyrrolidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one,” making it a valuable entity in its own right.
Properties
IUPAC Name |
7-methyl-2-pyrrolidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-7-6-8(16)11-9-12-10(13-15(7)9)14-4-2-3-5-14/h6H,2-5H2,1H3,(H,11,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOZVHOXYURGLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C2N1NC(=N2)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C2N1NC(=N2)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, monohydrochloride](/img/structure/B7955772.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B7955775.png)
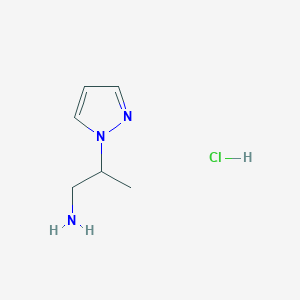
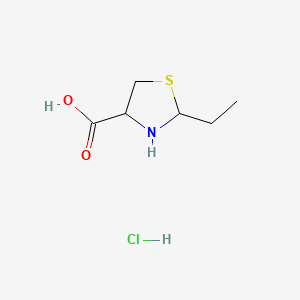
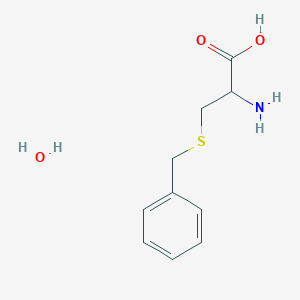
![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydroiodide](/img/structure/B7955804.png)
![sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate](/img/structure/B7955812.png)
![N-[(4-methylphenyl)methyl]-1-(2-methyl-1,3-thiazol-4-yl)ethanamine;dihydrochloride](/img/structure/B7955820.png)
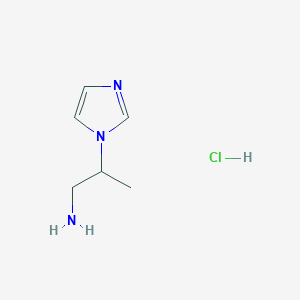
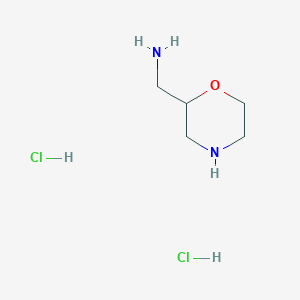
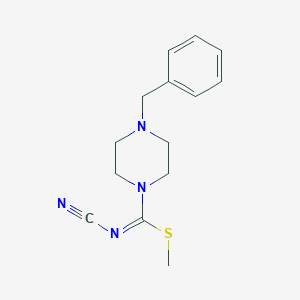
![6-ethyl-7-methyl-2-pyrrolidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7955854.png)
![7-methyl-2-piperidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7955858.png)
![2-amino-7-methyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7955863.png)
